(R)-2-(1-Aminoethyl)-3-bromophenol
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Overview
Description
(R)-2-(1-Aminoethyl)-3-bromophenol: is a chiral organic compound that features an aminoethyl group attached to a bromophenol structure
Synthetic Routes and Reaction Conditions:
Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, such as amino acids, to synthesize the target molecule.
Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to achieve enantioselective synthesis.
Bromination: Bromination of phenol derivatives followed by subsequent amination.
Industrial Production Methods:
Batch Production: Conducting reactions in controlled batch processes to ensure consistency and quality.
Continuous Flow Synthesis: Implementing continuous flow reactors for large-scale production, enhancing efficiency and scalability.
Chemical Reactions Analysis
(R)-2-(1-Aminoethyl)-3-bromophenol: undergoes various types of chemical reactions:
Oxidation: Oxidation reactions can convert the amino group to an amine oxide.
Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming a different derivative.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Utilizing nucleophiles like sodium azide (NaN3) or alkyl halides.
Major Products Formed:
Amine Oxides: Resulting from oxidation reactions.
Hydrogenated Derivatives: Formed through reduction reactions.
Substituted Phenols: Produced from nucleophilic substitution reactions.
Scientific Research Applications
(R)-2-(1-Aminoethyl)-3-bromophenol: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Applied in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interacts with enzymes, receptors, or other biomolecules.
Pathways Involved: Influences biochemical pathways related to its biological activity.
Comparison with Similar Compounds
(R)-2-(1-Aminoethyl)-3-bromophenol: is compared with similar compounds to highlight its uniqueness:
Similar Compounds: (R)-3-(1-Aminoethyl)benzonitrile, (R)-1-(1-naphthyl)ethylamine.
Uniqueness: The presence of the bromine atom and the specific position of the aminoethyl group contribute to its distinct chemical and biological properties.
This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H10BrNO |
---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
2-[(1R)-1-aminoethyl]-3-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)8-6(9)3-2-4-7(8)11/h2-5,11H,10H2,1H3/t5-/m1/s1 |
InChI Key |
PFHXRVCVKNKTBY-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC=C1Br)O)N |
Canonical SMILES |
CC(C1=C(C=CC=C1Br)O)N |
Origin of Product |
United States |
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